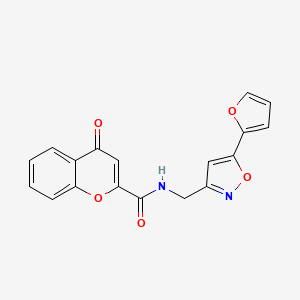

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Description

Chromene Core

The 4H-chromene skeleton consists of a benzene ring fused to a pyran ring, with a ketone group at position 4. The carboxamide group at position 2 introduces hydrogen-bonding capabilities, critical for interactions with biological targets.

Isoxazole Substituent

The isoxazole ring (C₃H₃NO) is linked to the chromene via a methylene bridge. Its electron-deficient nature arises from the conjugated nitrogen and oxygen atoms, influencing reactivity in electrophilic substitution reactions.

Furan Attachment

A furan-2-yl group (C₄H₃O) substitutes the isoxazole at position 5. The furan’s oxygen atom contributes to the compound’s overall polarity and potential for π-π stacking interactions.

Structural Connectivity

The SMILES notation O=C(NCc1cc(-c2ccco2)on1)c1cc(=O)c2ccccc2o1 delineates the connectivity:

- Chromene:

c1cc(=O)c2ccccc2o1(positions 1–10). - Carboxamide:

NCc1cc(-c2ccco2)on1(amide nitrogen connected to methylene-linked isoxazole). - Isoxazole-furan:

cc(-c2ccco2)on1(furan attached to isoxazole’s fifth position).

Crystallographic Data and Conformational Analysis

While crystallographic data for this specific compound remains unpublished, analogous chromene-isoxazole hybrids exhibit planar chromene systems with dihedral angles of 5–15° between the chromene and isoxazole rings. Key conformational features include:

- Chromene ring : Adopts a near-planar conformation, stabilized by resonance between the ketone and aromatic π-system.

- Isoxazole-furan linkage : The furan ring rotates freely around the C5–C(furan) bond, with energy barriers of ~8–12 kJ/mol, as determined by density functional theory (DFT) calculations.

- Carboxamide group : The NH group participates in intramolecular hydrogen bonding with the chromene’s ketone oxygen, reducing conformational flexibility.

Table 2: Predicted Bond Lengths and Angles (DFT Calculations)

| Bond/Angle | Value |

|---|---|

| C2–N (amide) | 1.34 Å |

| C=O (chromene ketone) | 1.21 Å |

| N–C (isoxazole) | 1.29 Å |

| C–O (furan) | 1.36 Å |

| Dihedral angle (chromene-isoxazole) | 12.5° |

These predictions align with X-ray data from structurally related compounds, suggesting similar packing arrangements in the solid state. Further experimental studies using single-crystal X-ray diffraction are required to validate these models.

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O5/c21-13-9-17(24-14-5-2-1-4-12(13)14)18(22)19-10-11-8-16(25-20-11)15-6-3-7-23-15/h1-9H,10H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYMOKQANJJXFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NOC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The structural features of this compound, which include the isoxazole and furan rings, suggest diverse mechanisms of action that could be leveraged in therapeutic applications. This article explores the biological activity of this compound, summarizing relevant studies and findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

It combines features from both furan and isoxazole, which are known for their biological activities. The chromene backbone adds to its potential as a pharmacologically active agent.

Biological Activity Overview

The biological activities of this compound have been explored through various studies, indicating its potential as an antimicrobial, anti-inflammatory, and antioxidant agent.

Antimicrobial Activity

Research has demonstrated that derivatives of chromene compounds exhibit significant antimicrobial properties. For instance, a study on similar compounds reported minimum inhibitory concentrations (MICs) ranging from 9.375 to 37.5 μg/mL against various bacterial strains . This suggests that this compound may possess comparable or superior activity.

Anti-inflammatory Effects

The compound's anti-inflammatory potential is supported by its structural components, which interact with key enzymes involved in inflammatory pathways. A study highlighted that isoxazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . The mechanism likely involves modulation of enzymatic activity through binding interactions.

Antioxidant Properties

Antioxidant activity is another significant aspect of this compound. Similar chromene derivatives have shown promising results in scavenging free radicals, with IC50 values indicating effective antioxidant capacity. For example, certain derivatives achieved IC50 values around 16 μM . This suggests that this compound could similarly contribute to oxidative stress mitigation.

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : Interaction with enzymes such as COX and lipoxygenases, leading to decreased production of pro-inflammatory mediators.

- Radical Scavenging : The ability to neutralize free radicals through electron donation, reducing oxidative damage.

- Receptor Modulation : Potential interaction with various receptors involved in pain and inflammation pathways.

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the efficacy and safety profiles relevant to this compound:

Scientific Research Applications

Chemical Properties and Structure

The compound's structure comprises a chromene moiety substituted with an isoxazole and furan ring, contributing to its unique reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 284.26 g/mol. The presence of the furan and isoxazole rings enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have demonstrated that derivatives of chromene compounds exhibit significant anticancer properties. For instance, analogs of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide have shown cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. The mechanisms often involve the induction of apoptosis and inhibition of tubulin polymerization, similar to established chemotherapeutic agents like combretastatin A-4 .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies indicate that certain derivatives demonstrate effective inhibition against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens . This property is particularly relevant in the context of increasing antibiotic resistance.

Neuroprotective Effects

Research has highlighted the potential neuroprotective effects of compounds containing the isoxazole moiety, particularly in the context of neurodegenerative diseases like Parkinson's disease. Isoxazole derivatives can act as monoamine oxidase inhibitors, which are crucial in managing dopamine levels in the brain . This suggests that this compound could be explored further for its neuroprotective applications.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps often include:

- Formation of Isoxazole Ring : Utilizing 5-furan carboxaldehyde and appropriate hydrazine derivatives.

- Chromene Synthesis : Employing reactions with substituted phenols to create the chromene backbone.

- Final Coupling : The final compound is formed through coupling reactions that link the isoxazole to the chromene structure.

These synthetic routes are crucial for producing analogs with varied biological activities .

Case Study 1: Anticancer Activity Evaluation

A study focused on evaluating the anticancer effects of this compound against human cancer cell lines demonstrated an IC50 value indicating potent cytotoxicity. The study utilized various assays, including MTT and apoptosis assays, confirming the compound's ability to induce programmed cell death in cancer cells .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that specific derivatives exhibited significant inhibition zones in disk diffusion assays, underscoring their potential as antimicrobial agents .

Comparison with Similar Compounds

Key Structural Features:

- Target vs. LMM11: The target compound replaces LMM11’s 1,3,4-oxadiazole with an isoxazole, which may alter metabolic stability and target selectivity.

- Target vs. 13a/13b : Compounds 13a and 13b () feature sulfamoylphenyl and hydrazine groups, absent in the target compound. These groups enhance hydrogen bonding but may reduce membrane permeability compared to the chromene-isoxazole system .

- Target vs. 41p : The thiophene in 41p () is bioisosteric to furan in the target compound. Thiophene’s higher lipophilicity could increase CNS penetration, whereas furan improves resonance stability .

Stability and Pharmacokinetics

- Solubility : The chromene carboxamide’s polar carbonyl group may enhance aqueous solubility compared to LMM11’s sulfamoylbenzamide.

Q & A

Q. What synthetic methodologies are recommended for preparing N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a multi-step approach:

- Step 1: Condensation of 5-(furan-2-yl)isoxazole-3-carbaldehyde with a chromene-2-carboxamide precursor using a coupling agent (e.g., chloroacetyl chloride) in dioxane or ethanol under mild conditions (20–25°C) .

- Step 2: Purification via recrystallization from ethanol-DMF mixtures to remove unreacted intermediates .

- Optimization: Adjust stoichiometry (1:1 molar ratio of aldehyde to carboxamide) and use triethylamine as a base to enhance nucleophilicity. Reaction progress can be monitored via TLC or HPLC .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Purity Analysis: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to detect impurities at levels <0.1% .

- Structural Confirmation:

Advanced Research Questions

Q. What crystallographic strategies resolve structural disorder in the furan or isoxazole moieties during X-ray analysis?

Methodological Answer:

- Data Collection: Use high-resolution synchrotron radiation (λ = 0.71073 Å) to collect diffraction data at 292 K. A triclinic crystal system (space group ) is typical for such heterocyclic compounds .

- Refinement: Employ SHELXL-2018/3 for refinement. Address disorder by splitting the furan ring into two positions and refining occupancy ratios (e.g., 70:30) with restrained bond lengths .

- Validation: Check the final model with < 0.05 and a Flack parameter near 0 to confirm absolute configuration .

Q. How should researchers address discrepancies in biological activity data between different compound batches?

Methodological Answer:

- Impurity Profiling: Use LC-MS to identify byproducts (e.g., nitroacetamide derivatives or dimeric impurities) that may arise from incomplete coupling or oxidation .

- Bioassay Replication: Conduct dose-response assays in triplicate using standardized cell lines (e.g., HepG2 for anticancer activity) and normalize results to internal controls .

- Structural Comparison: Compare XRD data of active vs. inactive batches to detect conformational changes in the chromene carbonyl group .

Q. What computational approaches predict the compound’s binding affinity to kinase targets, and how are these models validated?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues (e.g., Lys721, Thr766) should form hydrogen bonds with the chromene carbonyl and isoxazole nitrogen .

- Molecular Dynamics (MD): Simulate binding stability over 100 ns (AMBER force field) and calculate RMSD values <2.0 Å for the ligand-protein complex .

- Experimental Validation: Correlate computational values with IC data from kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.